1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine

logP Lipophilicity Drug-likeness

Researchers optimizing phthalazine-based hit compounds often encounter limited synthetic flexibility with 1-chloro or 1-alkoxy derivatives, restricting SAR exploration. This 1-[(4-chlorophenyl)methylthio]phthalazine (MW 286.8, tPSA 25.8 Ų) addresses this gap with an oxidizable thioether handle enabling systematic sulfoxide/sulfone library generation without core resynthesis. • Lead-like scaffold: MW <300, clogP ≈4.2, compliant with lead-likeness rules for efficient hit expansion. • Patent-backed class: U.S. Patent 5,354,750 demonstrates analgesic/anti-inflammatory activity for phthalazine thioethers. • Reliable supply: Available as a high-purity building block with batch consistency for reproducible SAR studies.

Molecular Formula C15H11ClN2S
Molecular Weight 286.8 g/mol
Cat. No. B12254248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine
Molecular FormulaC15H11ClN2S
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2S/c16-13-7-5-11(6-8-13)10-19-15-14-4-2-1-3-12(14)9-17-18-15/h1-9H,10H2
InChIKeyBYHKTMHKGJSSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine: Core Properties & Procurement Information


1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine (CAS 1386138-93-7) is a synthetic, heterocyclic small molecule belonging to the phthalazine class. It features a phthalazine core substituted at the 1-position with a (4-chlorophenyl)methylsulfanyl (thioether) group [1]. With a molecular formula of C15H11ClN2S and a molecular weight of 286.8 g/mol, it serves as a key intermediate or building block in medicinal chemistry and materials science . The compound is structurally defined by its thioether linkage, which differentiates it from simple 1-halo or 1-alkoxy phthalazine derivatives, offering distinct reactivity and potential for further functionalization.

Phthalazine building block with thioether substitution handle
Enables chemoselective oxidation to sulfoxide or sulfone derivatives
Structurally distinct from 1-halo and 1-alkoxy phthalazine analogs

1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine: Why Analogs Cannot Be Substituted


Phthalazine derivatives exhibit varied biological activities—anticancer, antibacterial, anti-inflammatory, and analgesic—that are highly sensitive to the nature and position of substituents [1]. The presence of a 4-chlorobenzylsulfanyl group at the 1-position, as opposed to chloro, alkoxy, or alternative thioether motifs, alters electronic distribution, lipophilicity (clogP), and metabolic stability, directly impacting target binding, selectivity, and synthetic tractability [2]. Generic substitution with a 1-chloro-4-(phenylthiomethyl)phthalazine or a 1-benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is not trivial; such analogs differ in key physicochemical parameters (e.g., molecular weight, logP, polar surface area) and may lead to divergent reaction outcomes or biological profiles. The quantitative evidence below substantiates these critical differentiators.

Thioether oxidation handle is absent in 1-halo or 1-alkoxy analogs, which may limit synthetic diversification.
4-Chlorobenzylsulfanyl substitution alters electronic and lipophilic profiles compared to other phthalazine derivatives, potentially shifting target binding and metabolic stability.
Bulkier disubstituted analogs exhibit higher molecular weight and may diverge in reaction outcomes or bioactivity screening profiles.

1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine: Quantitative Differentiation vs Analogs


Lipophilicity Advantage Over 1-Chloro Analog

The target compound's computed partition coefficient (clogP) is approximately 4.2, while the direct 1-chloro-4-(phenylthiomethyl)phthalazine analog exhibits a lower clogP of 3.8. This difference of 0.4 log units indicates increased lipophilicity, which can enhance membrane permeability in cell-based assays and influence pharmacokinetic distribution [1]. The values are derived from consensus algorithmic predictions (ALOGPS, XLogP3) integrated into the PubChem database for structurally analogous phthalazine sulfides.

Lipophilicity (clogP)
Reported
Δ +0.4 log units (4.2 vs 3.8)
May improve membrane permeability in cell-based assays
Consensus prediction; verify experimentally
logP Lipophilicity Drug-likeness

Molecular Weight & TPSA vs 1-Benzyl Analog

The target compound has a molecular weight (MW) of 286.8 g/mol and a topological polar surface area (tPSA) of 25.8 Ų. Its disubstituted analog, 1-benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine, has a significantly higher MW of 376.9 g/mol and a tPSA of 25.8 Ų as the additional benzyl group increases molecular bulk without altering polar surface area . This MW difference (Δ 90.1 g/mol) places the target compound closer to the optimal range for lead-likeness (MW < 350), while the analog exceeds rule-of-five guidelines.

MW & tPSA
Data to verify
Δ MW +90.1 g/mol (286.8 vs 376.9), tPSA identical
Lower MW supports lead-likeness criteria
Calculated descriptors; in vitro profiling recommended
Molecular Weight tPSA Lead-likeness

Thioether Handle for Selective Oxidation

The thioether (-S-) linkage in 1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine can be selectively oxidized to the corresponding sulfoxide (>S=O) or sulfone (>SO2) under controlled conditions, enabling access to a library of analogs with graded polarity and hydrogen-bonding capacity [1]. The 1-chlorophthalazine scaffold lacks this modifiable handle entirely. In a representative synthetic protocol, treatment with mCPBA (1.1 equiv) in dichloromethane at 0°C yields the sulfoxide with >90% conversion, while excess oxidant (3 equiv) gives the sulfone in >95% yield, as monitored by HPLC [2].

Thioether Oxidation
Class-level
Oxidizable to sulfoxide (>90%) & sulfone (>95%)
Enables analog library synthesis without de novo core modification
Class-level reactivity; confirm on this scaffold
Thioether oxidation Sulfoxide/Sulfone Click chemistry

Aqueous Solubility vs 3,4-Dichloro Analog

Predicted aqueous solubility (LogS) for the target compound is approximately -5.1, whereas the 1-{[(3,4-dichlorophenyl)methyl]sulfanyl}phthalazine analog has a predicted LogS of -5.7, indicating that the target is roughly 4-fold more soluble [1]. The additional chlorine atom in the 3,4-dichloro derivative increases molecular weight and hydrophobicity, decreasing solubility. These predictions are derived from the ALOGPS consensus model using publicly available structural data.

Predicted Solubility (LogS)
Reported
Δ LogS +0.6 (~4-fold higher)
May reduce vehicle artifacts in in vitro assays
ALOGPS consensus; confirm experimentally
Aqueous solubility LogS Bioavailability

1-{[(4-Chlorophenyl)methyl]sulfanyl}phthalazine: Application Scenarios


Hit-to-Lead: Lead-Likeness Advantage

With a molecular weight below 300 g/mol and a tPSA of 25.8 Ų, the compound is an ideal starting scaffold for hit-to-lead optimization. Its physicochemical profile complies with lead-likeness rules (MW < 350, logP < 4.5), unlike bulkier disubstituted phthalazine analogs that exceed these thresholds and risk downstream ADMET liabilities [1]. Procurement of this building block enables efficient SAR exploration while maintaining favorable drug-like properties.

Chemoselective Thioether Oxidation

The thioether handle allows sequential oxidation to sulfoxide and sulfone derivatives, creating a compound library with graded polarity and hydrogen-bonding potential. This synthetic flexibility is absent in 1-chloro or 1-alkoxy phthalazines, making the target compound a strategically superior choice for medicinal chemists seeking to modulate physicochemical and pharmacological properties without resynthesizing the core scaffold [1].

Analgesic & Anti-Inflammatory Discovery

The compound falls within the claimed scope of U.S. Patent 5,354,750, which demonstrates analgesic, anti-inflammatory, anticonvulsive, and antipyretic activities for phthalazine thioethers [1]. While specific in vivo data for this exact compound are not publicly available, the structural class shows ED50 values in established murine pain models. Its balanced logP and solubility make it a suitable candidate for further evaluation in centrally acting analgesic screens.

Intracellular Probe Development

The higher lipophilicity (clogP ≈ 4.2) compared to the 1-chloro analog enhances passive membrane permeability, an essential feature for probes designed to engage intracellular targets. Combined with its modifiable thioether group, this compound serves as a versatile precursor for bioactive probe synthesis, enabling both target engagement and subsequent pull-down or imaging applications [1].

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Lead-like physicochemical profile (MW, logP, tPSA)
Compliance with lead-likeness criteria; ADMET screening
Analog library synthesis
Thioether oxidation handle
Chemoselective oxidation to sulfoxide/sulfone for SAR
Analgesic/anti-inflammatory research
Phthalazine thioether patent class
Class-level biological activity review; in vivo model context
Intracellular probe design
Lipophilicity context for membrane permeability
Cell permeability and target engagement assays
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